molecular formula C13H12N2O B2630398 N-(1-Cyano-2-phenylethyl)but-2-ynamide CAS No. 2411240-63-4

N-(1-Cyano-2-phenylethyl)but-2-ynamide

Cat. No.: B2630398
CAS No.: 2411240-63-4
M. Wt: 212.252
InChI Key: NCROFSMLCPKSRS-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-phenylethyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-phenylethyl)but-2-ynamide typically involves the reaction of an appropriate amine with an alkyl cyanoacetate under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, often using a catalytic amount of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired ynamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-phenylethyl)but-2-ynamide involves its highly polarized triple bond, which facilitates unique chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electron-withdrawing cyano group, which stabilizes reaction intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyano-2-phenylethyl)but-2-ynamide is unique due to its specific structure, which combines the reactivity of a triple bond with the stabilizing effects of the cyano group. This combination allows for a wide range of chemical transformations and applications that are not as readily achievable with other similar compounds .

Properties

IUPAC Name

N-(1-cyano-2-phenylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-6-13(16)15-12(10-14)9-11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCROFSMLCPKSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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